molecular formula C11H15NO B2925416 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol CAS No. 1536549-46-8

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol

Cat. No.: B2925416
CAS No.: 1536549-46-8
M. Wt: 177.247
InChI Key: LWTYFMCDQQMJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of the nitroalkene intermediate using palladium on carbon (Pd/C) under hydrogen gas can be employed. This method offers high yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Alkyl halides, other substituted derivatives

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol is unique due to the presence of the cyclopropyl group on the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-amino-2-(3-cyclopropylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTYFMCDQQMJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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